1H-Imidazo[1,2-b]pyrazole-2-carbaldehyde
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Overview
Description
1H-Imidazo[1,2-b]pyrazole-2-carbaldehyde is a heterocyclic compound that has garnered significant interest in the fields of chemistry, biology, and material science.
Preparation Methods
The synthesis of 1H-Imidazo[1,2-b]pyrazole-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, a mixture of aldehydes and hydrazines can be used to form the pyrazole ring, followed by further functionalization to introduce the imidazo moiety . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity, such as the use of catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
1H-Imidazo[1,2-b]pyrazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1H-Imidazo[1,2-b]pyrazole-2-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Imidazo[1,2-b]pyrazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and signaling pathways involved in cell proliferation and survival . The compound’s antimicrobial properties are linked to its interaction with bacterial cell membranes and enzymes, leading to cell death .
Comparison with Similar Compounds
1H-Imidazo[1,2-b]pyrazole-2-carbaldehyde can be compared with other similar compounds, such as:
1H-Imidazo[1,2-b]pyrazole: This compound shares a similar core structure but lacks the aldehyde functional group, resulting in different chemical reactivity and applications.
1H-Imidazo[1,2-b]pyrazole-3-carbaldehyde: This isomer has the aldehyde group at a different position, leading to variations in its chemical properties and biological activities.
Properties
Molecular Formula |
C6H5N3O |
---|---|
Molecular Weight |
135.12 g/mol |
IUPAC Name |
5H-imidazo[1,2-b]pyrazole-2-carbaldehyde |
InChI |
InChI=1S/C6H5N3O/c10-4-5-3-9-6(8-5)1-2-7-9/h1-4,7H |
InChI Key |
YQNVKGPFHQHPMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNN2C1=NC(=C2)C=O |
Origin of Product |
United States |
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